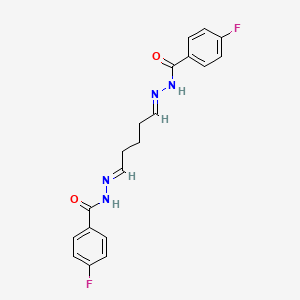
N',N''-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) es un compuesto orgánico sintético que pertenece a la clase de las hidrazidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) normalmente implica la reacción de condensación entre 4-fluorobenzohidrazida y pentano-1,5-diona. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace hidrazona. La mezcla de reacción generalmente se calienta a reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y disolventes también se puede emplear para mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos hidrazida en aminas u otras formas reducidas.
Sustitución: Los átomos de flúor en el compuesto pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos o cetonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como sonda o reactivo en ensayos bioquímicos.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividad anticancerígena o antimicrobiana.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad y provocando diversos efectos fisiológicos. Los grupos hidrazida también pueden participar en reacciones redox, contribuyendo a la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-clorobenzohidrazida)
- N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-bromobenzohidrazida)
- N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-metilbenzohidrazida)
Singularidad
N',N''-(1E,5E)-pentano-1,5-diilidenbis(4-fluorobenzohidrazida) es único debido a la presencia de átomos de flúor, que pueden influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con dianas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H18F2N4O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[(E)-[(5E)-5-[(4-fluorobenzoyl)hydrazinylidene]pentylidene]amino]benzamide |
InChI |
InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)18(26)24-22-12-2-1-3-13-23-25-19(27)15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12+,23-13+ |
Clave InChI |
CIEBZYOJOHMOAQ-FWSOMWAYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N/N=C/CCC/C=N/NC(=O)C2=CC=C(C=C2)F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN=CCCCC=NNC(=O)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)
![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11547182.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11547191.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
